molecular formula C15H23N3O3S B6445288 N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640954-73-8

N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6445288
CAS RN: 2640954-73-8
M. Wt: 325.4 g/mol
InChI Key: XVTXIGSOBGRILC-UHFFFAOYSA-N
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Description

The compound “N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, an oxazole ring, a piperidine ring, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the oxazole ring might be formed via a cyclodehydration reaction, while the piperidine ring could be introduced through a reductive amination .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl and piperidine rings would add steric bulk, while the oxazole ring and sulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The oxazole ring is aromatic and thus relatively stable, but could potentially be functionalized at the 2-position. The sulfonamide group could act as a weak acid, donating a proton under strongly basic conditions .

Safety and Hazards

As with any chemical compound, handling “N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually developed into a drug .

properties

IUPAC Name

N-[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-5-6-14)17-12-2-1-7-18(9-12)10-13-8-15(21-16-13)11-3-4-11/h8,11-12,14,17H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTXIGSOBGRILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NOC(=C2)C3CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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